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molecular formula C11H10N2O7 B8364362 N-(3-Methoxycarbonyl-5-nitrobenzoyl)-glycine

N-(3-Methoxycarbonyl-5-nitrobenzoyl)-glycine

Cat. No. B8364362
M. Wt: 282.21 g/mol
InChI Key: FLYHBFOGYIBAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04032567

Procedure details

Under agitation and during the course of 21/2 hours, 183.0 g. (0.75 mole) of 3-methoxycarbonyl-5-nitrobenzoyl chloride in 750 ml. of acetone is added dropwise to a solution of 62.0 g. (0.825 mole) of glycine and 189.0 G. of sodium bicarbonate in 3 l. of water. The first-obtained precipitate is gradually dissolved again after an additional three hours of agitation. Thereafter, the reaction mixture is extracted twice with ether, the aqueous phase is acidified with concentrated hydrochloric acid, the thus-precipitated oil is extracted repeatedly with ethyl acetate, and the combined ethyl acetate extracts, after washing with water and drying with sodium sulfate, are mixed with a stoichiometric amount of dicyclohexylamine. After allowing the reaction mixture to stand for some time, it is filtered off from the precipitated dicyclohexylammonium salt (m.p. 204°-205° C. form chloroform/ether), washed several times with ether, and the acid is liberated again by distributing the reaction mixture between ethyl acetate and 2 N sulfuric acid. After washing the ethyl phases with water, drying with sodium sulfate, and concentrating under vacuum, 181.0 g. of the above-identified compound is obtained. M.P. 142°-143° C.
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.825 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8](Cl)=[O:9])=[O:4].CC(C)=O.[NH2:21][CH2:22][C:23]([OH:25])=[O:24].C(=O)(O)[O-].[Na+]>O>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8]([NH:21][CH2:22][C:23]([OH:25])=[O:24])=[O:9])=[O:4] |f:3.4|

Inputs

Step One
Name
21
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.75 mol
Type
reactant
Smiles
COC(=O)C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0.825 mol
Type
reactant
Smiles
NCC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The first-obtained precipitate is gradually dissolved again after an additional three hours of agitation
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Thereafter, the reaction mixture is extracted twice with ether
EXTRACTION
Type
EXTRACTION
Details
the thus-precipitated oil is extracted repeatedly with ethyl acetate
WASH
Type
WASH
Details
after washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with sodium sulfate
ADDITION
Type
ADDITION
Details
are mixed with a stoichiometric amount of dicyclohexylamine
FILTRATION
Type
FILTRATION
Details
is filtered off from the precipitated dicyclohexylammonium salt (m.p. 204°-205° C. form chloroform/ether)
WASH
Type
WASH
Details
washed several times with ether
WASH
Type
WASH
Details
After washing the ethyl phases with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under vacuum, 181.0 g
CUSTOM
Type
CUSTOM
Details
of the above-identified compound is obtained

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C=C(C(=O)NCC(=O)O)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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